molecular formula C10H16ClNO3 B1446868 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1823316-46-6

4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No. B1446868
CAS RN: 1823316-46-6
M. Wt: 233.69 g/mol
InChI Key: YXLLEFMJVSCNAY-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other physical characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • A novel and environment-friendly synthesis method for pyran-2-one derivatives using ultrasound-mediated condensation was developed, highlighting a simplified work-up procedure, shorter reaction times, and higher yields, which could be relevant for the synthesis of similar compounds (Wang et al., 2011).
  • Transition metal complexes of a novel Schiff base ligand derived from pyran-2-one were synthesized and characterized, demonstrating potential applications in antibacterial and antifungal activities (Pawar et al., 2016).

Catalytic and Biological Applications

  • An electrocatalytic method for synthesizing pyrano[4,3-b]pyran scaffolds offers a novel synthetic concept combining the virtues of multicomponent reactions with ecological benefits, suggesting potential for biomedical applications (Elinson et al., 2013).
  • Pyran-2-one derivatives were studied for their anti-corrosion performance on mild steel in acidic mediums, showing that these compounds could be mixed-type inhibitors, which might open new avenues for applications in material science (El Hattak et al., 2021).

Structural and Reactivity Studies

  • A detailed structural analysis of a pyranone compound synthesized from 4-hydroxy-6-methylpyran-2-one highlighted the importance of intermolecular interactions, offering insights into the design of functionally similar molecules (Shi et al., 2004).
  • A one-pot synthesis approach for pyrano[3,2-b]pyran derivatives was developed, demonstrating the efficiency of multicomponent reactions in producing medicinally relevant scaffolds with potential applications in drug discovery (Li et al., 2013).

Mechanism of Action

This typically applies to bioactive compounds and drugs, and involves how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves potential applications and areas of future research for the compound .

properties

IUPAC Name

4-(4-aminobutoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11;/h6-7H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLEFMJVSCNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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